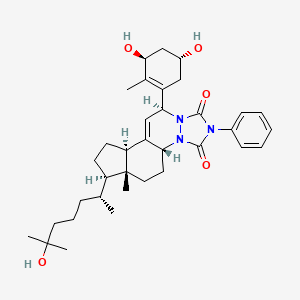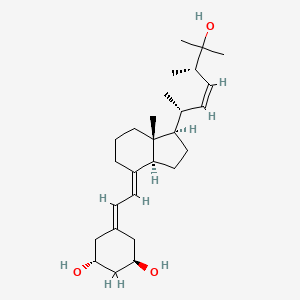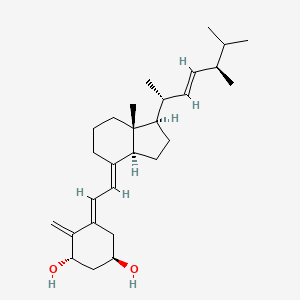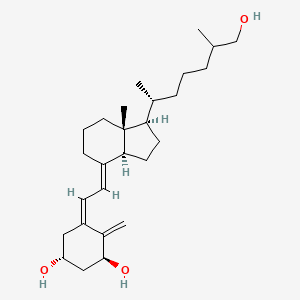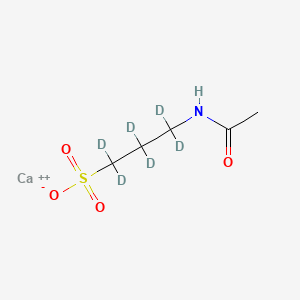
Loratadine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loratadine-d4, also known as Loratidine-d4, is a stable isotope of Loratadine . It is used as an internal standard for the quantification of Loratadine . Loratadine is a non-sedating antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .
Synthesis Analysis
The synthesis of Loratadine-d4 involves complex processes. The determination of the crystal structure of the metastable form II of Loratadine was reported using a combination of low-resolution 3D electron diffraction data and density functional theory .Molecular Structure Analysis
The molecular structure of Loratadine-d4 is similar to that of Loratadine, with the difference being the presence of deuterium . The crystal structure of Loratadine was determined using 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
Loratadine-d4, like Loratadine, acts as a selective inverse agonist of peripheral histamine H1 receptors . It has been shown to inhibit the release of leukotriene C4 and histamine from rodent mast cells .Physical And Chemical Properties Analysis
Loratadine-d4 shares similar physical and chemical properties with Loratadine. Metastable polymorphs of Loratadine typically display higher solubility than their thermodynamically stable counterparts, while having dissimilar mechanical and biopharmaceutical properties .科学的研究の応用
Inhibitory Effect on Histamine Release
Loratadine, a powerful H1 antagonist, is shown to modulate histamine release from human basophils, both IgE-mediated and IgE-independent. This suggests loratadine has the capacity beyond H1 receptor blocking, providing anti-inflammatory effects by inhibiting histamine release (Miadonna et al., 1994).
Effect on Human Tumor Cell Lines
Loratadine is found to dysregulate cell cycle progression and enhance the effect of radiation in human tumor cell lines. It induces G2/M arrest and activation of the cell-cycle associated protein Chk1, suggesting a potential role as a chemotherapeutic agent and a modifier of radiation responsiveness in cancer treatment (Soule et al., 2010).
Anti-Inflammatory Activities
Loratadine exhibits anti-inflammatory activity by inhibiting the release of preformed and de novo synthesized mediators from human Fc epsilon RI+ cells. This indicates its potential for broader use in the treatment of inflammatory and allergic conditions (Genovese et al., 1997).
Interaction with Human Cardiac Channels
Loratadine demonstrates an inhibitory effect on human cardiac K+ channels, which could provide insights into the molecular mechanism of reported atrial arrhythmias associated with loratadine use (Crumb, 1999).
Suppression of NF-kB Pathway
Loratadine has been found to suppress the NF-kB pathway, targeting Syk and Src proteins. This mechanism suggests its potential use in controlling inflammatory responses, further highlighting its anti-inflammatory capabilities (Hunto et al., 2020).
将来の方向性
The future directions of Loratadine-d4 are likely to be influenced by the ongoing research and development in the field of antihistamines. As a stable isotope of Loratadine, Loratadine-d4 could be used in various research studies to better understand the pharmacokinetics and pharmacodynamics of Loratadine .
特性
CAS番号 |
381727-27-1 |
|---|---|
製品名 |
Loratadine-d4 |
分子式 |
C22H19D4ClN2O2 |
分子量 |
386.91 |
純度 |
98% by HPLC; 98% atom D |
関連するCAS |
79794-75-5 (unlabelled) |
同義語 |
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |
タグ |
Loratadine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



